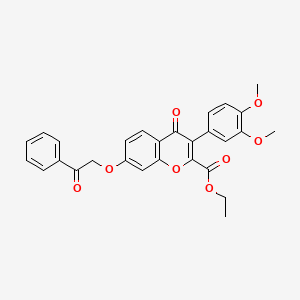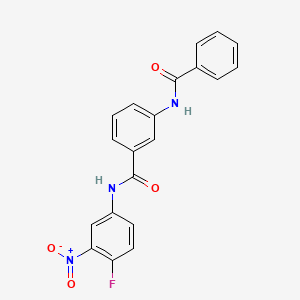![molecular formula C21H21N3O6S B3539312 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B3539312.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a complex organic compound that features a phthalimide group linked to a morpholine sulfonyl phenyl group via a propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Propanamide Chain: The phthalimide is then reacted with a suitable propanamide derivative under controlled conditions.
Introduction of the Morpholine Sulfonyl Phenyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonyl chloride derivative of phenyl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for cellular processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and interference with cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl octanoate
Uniqueness
What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide apart from these similar compounds is its unique combination of functional groups. The presence of both the phthalimide and morpholine sulfonyl phenyl groups provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-19(9-10-24-20(26)17-3-1-2-4-18(17)21(24)27)22-15-5-7-16(8-6-15)31(28,29)23-11-13-30-14-12-23/h1-8H,9-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOSEPUJCNLFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B3539230.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B3539245.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3539251.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3539252.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3539266.png)
![4-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3539284.png)
![4-morpholin-4-yl-4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3539291.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3539301.png)

![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3539323.png)
![1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE](/img/structure/B3539328.png)

![[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3539344.png)
